1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone
Overview
Description
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone is an organic compound with the molecular formula C19H22O It is a member of the biphenyl family, characterized by the presence of a biphenyl core with a pentyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-pentylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its biological activity may uncover therapeutic applications, particularly in areas where biphenyl derivatives have shown efficacy.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique physicochemical properties.
Mechanism of Action
The mechanism by which 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary, but the biphenyl core often plays a crucial role in binding interactions.
Comparison with Similar Compounds
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone can be compared with other biphenyl derivatives such as:
1-(4’-Methyl-1,1’-biphenyl-4-yl)ethanone: Similar in structure but with a methyl group instead of a pentyl group, affecting its physicochemical properties and reactivity.
1-(4’-Biphenylyl)ethanol:
[1,1’-Biphenyl]-4-carbonitrile, 4’-pentyl-: Contains a nitrile group instead of an ethanone, leading to different reactivity and uses.
Properties
IUPAC Name |
1-[4-(4-pentylphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQIVDWCGHUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412822 | |
Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-38-3 | |
Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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